
(2-Methyloxan-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
(2-Methyloxan-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocytotoxic Properties in Red Light
- Iron(III) complexes with various ligands, including those similar to (2-Methyloxan-4-yl)methanamine hydrochloride, have been synthesized and studied for their photocytotoxic properties. These complexes have shown remarkable photocytotoxicity under red light exposure, making them potential candidates for targeted cancer therapy (Basu et al., 2014).
Synthesis and Structural Analysis
- The synthesis of various compounds with structures related to this compound has been explored. These studies focus on the high-yield synthesis and spectroscopic characterization of these compounds (Younas et al., 2014).
Antidepressant-like Activity
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally similar to this compound, have been designed as serotonin 5-HT1A receptor-biased agonists. They exhibit high receptor affinity and robust antidepressant-like activity, suggesting potential therapeutic applications (Sniecikowska et al., 2019).
Anticancer Activity of Metal Complexes
- Palladium and platinum complexes based on Schiff base ligands, including structures similar to this compound, have been synthesized and evaluated for their anticancer activity. These complexes exhibit strong DNA-binding affinity and selective toxicity against various cancer cell lines (Mbugua et al., 2020).
Corrosion Inhibition
- Amino acid compounds with structures akin to this compound have been studied as corrosion inhibitors for steel in acidic solutions. Their effectiveness is assessed using electrochemical methods, suggesting applications in material science and engineering (Yadav et al., 2015).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, similar in structure to this compound, have been synthesized and evaluated for their anticonvulsant activity. This research indicates potential applications in the development of new treatments for epilepsy (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activities
- Quinoline derivatives carrying a moiety similar to this compound have been synthesized and showed significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Thomas et al., 2010).
Eigenschaften
IUPAC Name |
(2-methyloxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKWRCQTZUVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




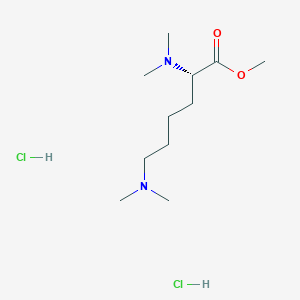
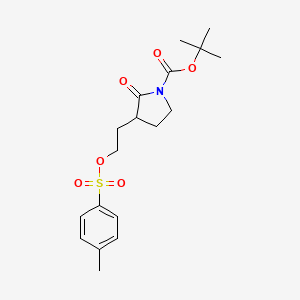
![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)


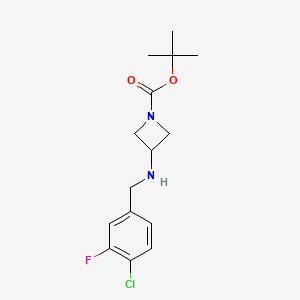

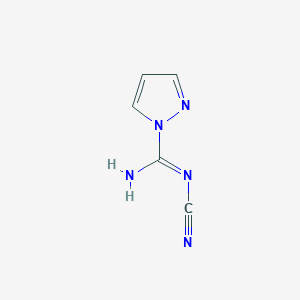
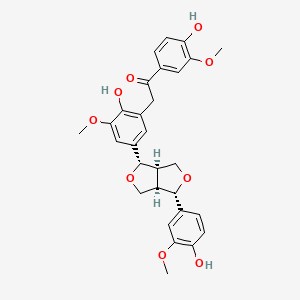
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)
